molecular formula C12H8ClN B2823467 4-(chloromethyl)naphthalene-1-carbonitrile CAS No. 112929-87-0

4-(chloromethyl)naphthalene-1-carbonitrile

Cat. No.: B2823467
CAS No.: 112929-87-0
M. Wt: 201.65
InChI Key: VZDJWIIALQYVQU-UHFFFAOYSA-N
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Description

4-(chloromethyl)naphthalene-1-carbonitrile is an organic compound with the molecular formula C12H8ClN It is a derivative of naphthalene, where a chlorine atom and a cyano group are attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(chloromethyl)naphthalene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyano-1-naphthylmethanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-cyano-1-naphthylmethanol+SOCl2This compound+SO2+HCl\text{4-cyano-1-naphthylmethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-cyano-1-naphthylmethanol+SOCl2​→this compound+SO2​+HCl

Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination reactions using thionyl chloride or phosphorus pentachloride. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)naphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted naphthylmethanes.

    Reduction: Formation of 4-amino-1-naphthylmethane.

    Oxidation: Formation of naphthoquinones.

Scientific Research Applications

4-(chloromethyl)naphthalene-1-carbonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical compounds with therapeutic properties.

    Biological Studies: Used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)naphthalene-1-carbonitrile involves its interaction with molecular targets through its functional groups. The chlorine atom and cyano group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Chloro-(4-cyano-2-naphthyl)methane
  • Chloro-(4-cyano-3-naphthyl)methane
  • Chloro-(4-cyano-4-naphthyl)methane

Uniqueness

4-(chloromethyl)naphthalene-1-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups on the naphthalene ring. This positioning can significantly influence its chemical reactivity and interaction with other molecules, making it distinct from its isomers.

Properties

IUPAC Name

4-(chloromethyl)naphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDJWIIALQYVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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